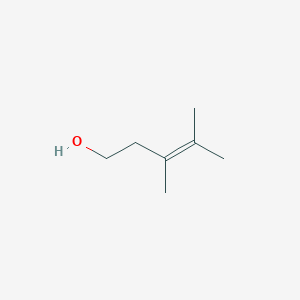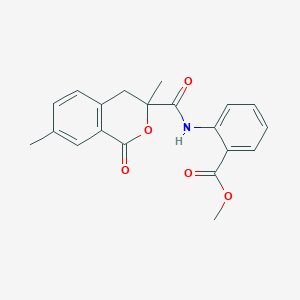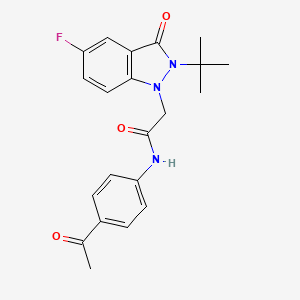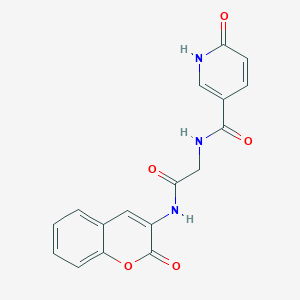![molecular formula C7H14N2O B2862810 1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one CAS No. 1286317-67-6](/img/structure/B2862810.png)
1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one” is a chemical compound with the CAS Number: 1286317-67-6 . It has a molecular weight of 142.2 and its IUPAC name is (S)-1-(3-aminopyrrolidin-1-yl)propan-1-one . It is in liquid form .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H14N2O . The InChI code is 1S/C7H14N2O/c1-2-7(10)9-4-3-6(8)5-9/h6H,2-5,8H2,1H3/t6-/m0/s1 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its molecular weight is 142.20 . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Antibacterial Agents
1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one has been involved in the asymmetric synthesis of potent antibacterial agents. For example, its enantiomers have shown significant activity against aerobic and anaerobic bacteria. The S-(+) enantiomer demonstrates better in vivo activity and improved solubility compared to the racemic mixture, suggesting clinical significance (Rosen et al., 1988).
Chemical Transformations in Organic Synthesis
The compound is used in chemical transformations involving norbornane and cyclopropane series. Its reactions with benzaldehyde yield azomethines, which can be transformed into N-substituted 3-aminopyrrolidin-2-ones. These transformations are significant in organic synthesis (Kostyuchenko et al., 2009).
Metabolic Activation Studies
The compound's analogs have been studied for metabolic activation in liver microsomes. The research focused on understanding the bioactivation processes and the formation of reactive intermediates, providing insights into drug metabolism and safety (Xu et al., 2004).
Hydrolysis Protection in Organic Chemistry
Research has shown that lithium amide derivatives of 3-aminopyrrolidine are protected against hydrolysis when aggregated with lithium halides. This finding is crucial in the field of organic chemistry for developing stable compounds (Gimbert et al., 2017).
Antitumor Agents Synthesis
The compound's derivatives have been synthesized for potential use as antitumor agents. These derivatives show promising anticancer activity against various cancer cell lines, indicating its role in the development of new cancer therapies (Kalmouch et al., 2020).
Use in Polymer and Adhesive Synthesis
This compound is used in synthesizing polymers and adhesives. Its derivatives are involved in creating new monomers for adhesive polymers, demonstrating its versatility in material science (Moszner et al., 2006).
Enantioselective Synthesis
The compound is used in enantioselective synthesis, such as in the alkynylation of aldehydes. This application is significant in developing chiral compounds and pharmaceuticals (Barozzino-Consiglio et al., 2015).
Safety and Hazards
The compound has been labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements include H302, H315, H318, and H335, suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-7(10)9-4-3-6(8)5-9/h6H,2-5,8H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDFKAWLZGLKKF-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1CC[C@@H](C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]acetamide](/img/structure/B2862727.png)




![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2862734.png)
![2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2862736.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide](/img/structure/B2862738.png)

![ethyl 6-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2862745.png)



